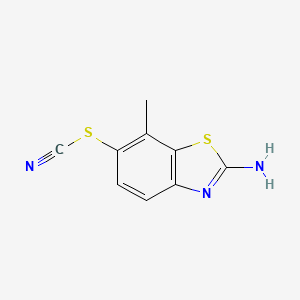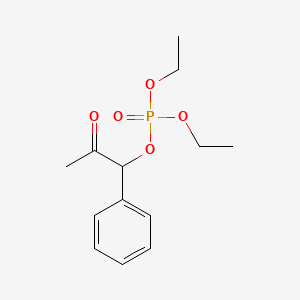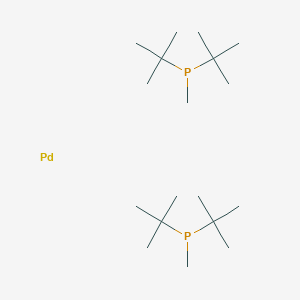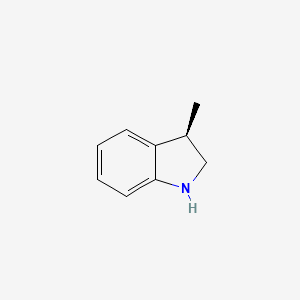
Ethanimidoyl chloride, N-cyclohexyl-2,2,2-trifluoro-, (1Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanimidoyl chloride, N-cyclohexyl-2,2,2-trifluoro-, (1Z)- is a chemical compound with the molecular formula C8H11ClF3N and a molecular weight of 213.62800 g/mol . This compound is characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and an ethanimidoyl chloride moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidoyl chloride, N-cyclohexyl-2,2,2-trifluoro-, (1Z)- typically involves the reaction of cyclohexylamine with 2,2,2-trifluoroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Ethanimidoyl chloride, N-cyclohexyl-2,2,2-trifluoro-, (1Z)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanimidoyl chloride, N-cyclohexyl-2,2,2-trifluoro-, (1Z)- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Addition Reactions: The presence of the imidoyl group allows for addition reactions with electrophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amide and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Electrophiles: Electrophiles such as alkyl halides and acyl chlorides are used in addition reactions.
Hydrolysis Conditions: Hydrolysis is typically carried out in the presence of water or aqueous acid.
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can include substituted ethanimidoyl derivatives.
Addition Products: Addition reactions yield various adducts depending on the electrophile used.
Hydrolysis Products: Hydrolysis results in the formation of the corresponding amide and hydrochloric acid.
Applications De Recherche Scientifique
Ethanimidoyl chloride, N-cyclohexyl-2,2,2-trifluoro-, (1Z)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanimidoyl chloride, N-cyclohexyl-2,2,2-trifluoro-, (1Z)- involves its reactivity with nucleophiles and electrophiles. The molecular targets include functional groups such as amines, alcohols, and thiols. The pathways involved in its reactions are primarily substitution and addition mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-N-phenylacetimidoyl chloride: This compound has a similar trifluoromethyl group but differs in the presence of a phenyl group instead of a cyclohexyl group.
2,2,2-Trifluoro-N-methylacetimidoyl chloride: This compound has a methyl group instead of a cyclohexyl group.
Uniqueness
Ethanimidoyl chloride, N-cyclohexyl-2,2,2-trifluoro-, (1Z)- is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .
Propriétés
Numéro CAS |
193477-04-2 |
|---|---|
Formule moléculaire |
C8H11ClF3N |
Poids moléculaire |
213.63 g/mol |
Nom IUPAC |
N-cyclohexyl-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H11ClF3N/c9-7(8(10,11)12)13-6-4-2-1-3-5-6/h6H,1-5H2 |
Clé InChI |
RVTCXCSFWYMDBX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N=C(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Naphtho[2,1-b]furan-2-carbonyl azide](/img/structure/B12569290.png)
![1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12569306.png)

![Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl-](/img/structure/B12569308.png)

![1,1',1'',1'''-{1,4-Phenylenebis[(2-phenylethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12569324.png)




